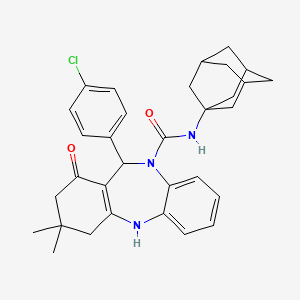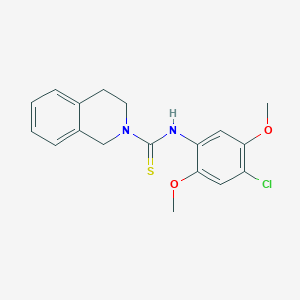![molecular formula C30H22N2O3 B14919336 N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-9-ethyl-9H-carbazol-2-amine](/img/structure/B14919336.png)
N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-9-ethyl-9H-carbazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDEN]-N-(9-ETHYL-9H-CARBAZOL-2-YL)AMINE is a complex organic compound that features a combination of benzodioxole, chromene, and carbazole moieties
Preparation Methods
The synthesis of N-[2-(1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDEN]-N-(9-ETHYL-9H-CARBAZOL-2-YL)AMINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Chromene Core: The chromene core can be synthesized via a cyclization reaction involving salicylaldehyde and an appropriate alkyne.
Coupling with Carbazole: The final step involves the coupling of the benzodioxole-chromene intermediate with 9-ethylcarbazole using a palladium-catalyzed cross-coupling reaction.
Chemical Reactions Analysis
N-[2-(1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDEN]-N-(9-ETHYL-9H-CARBAZOL-2-YL)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Scientific Research Applications
N-[2-(1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDEN]-N-(9-ETHYL-9H-CARBAZOL-2-YL)AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, as it can induce apoptosis in cancer cells.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-[2-(1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDEN]-N-(9-ETHYL-9H-CARBAZOL-2-YL)AMINE involves its interaction with specific molecular targets. For instance, in anticancer applications, it targets microtubules, leading to cell cycle arrest and apoptosis . The compound’s structure allows it to bind to tubulin, inhibiting its polymerization and disrupting microtubule dynamics.
Comparison with Similar Compounds
N-[2-(1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDEN]-N-(9-ETHYL-9H-CARBAZOL-2-YL)AMINE can be compared with similar compounds such as:
1,3-Benzodioxole Derivatives: These compounds share the benzodioxole moiety and are known for their biological activities.
Chromene Derivatives: Compounds with the chromene core are studied for their antioxidant and anticancer properties.
Carbazole Derivatives: These compounds are explored for their electronic properties and use in OLEDs.
The uniqueness of N-[2-(1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDEN]-N-(9-ETHYL-9H-CARBAZOL-2-YL)AMINE lies in its combined structural features, which confer a range of biological and electronic properties not typically found in individual benzodioxole, chromene, or carbazole derivatives.
Properties
Molecular Formula |
C30H22N2O3 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(9-ethylcarbazol-2-yl)chromen-4-imine |
InChI |
InChI=1S/C30H22N2O3/c1-2-32-25-9-5-3-7-21(25)22-13-12-20(16-26(22)32)31-24-17-29(35-27-10-6-4-8-23(24)27)19-11-14-28-30(15-19)34-18-33-28/h3-17H,2,18H2,1H3 |
InChI Key |
BSFZPCLWLAINJD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1C=C(C=C3)N=C4C=C(OC5=CC=CC=C54)C6=CC7=C(C=C6)OCO7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}ethyl)pyrazine-2-carboxamide](/img/structure/B14919254.png)
![2-Chloro-N-{[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}propanamide](/img/structure/B14919261.png)
![(4Z)-2-(4-fluorophenyl)-5-phenyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14919286.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-oxo-3,4,5,6,7,8,9,10-octahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14919290.png)
![4-amino-N-{N-[(2,6-dioxo-4-phenylcyclohexylidene)methyl]carbamimidoyl}benzenesulfonamide](/img/structure/B14919291.png)
![12-(2-Furyl)-2-(2-thienyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B14919293.png)
![Methyl 5-chloro-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B14919298.png)
![N'-{2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}furan-2-carbohydrazide](/img/structure/B14919306.png)

![(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14919318.png)
![2-{4-[6-Amino-5-cyano-3-(3,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenoxy}acetamide](/img/structure/B14919328.png)
![2-{[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethyl-6-nitrophenyl)acetamide](/img/structure/B14919334.png)
![4-(4-ethoxyphenyl)-3,5,7-trimethyl-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B14919338.png)
